Ethyl 2-mercaptopropionate Ethyl 2-mercaptopropionate Ethyl 2-mercaptopropionate is a carboxylic ester.
Brand Name: Vulcanchem
CAS No.: 103616-07-5
VCID: VC13346880
InChI: InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3
SMILES: CCOC(=O)C(C)S
Molecular Formula: C5H10O2S
Molecular Weight: 134.20 g/mol

Ethyl 2-mercaptopropionate

CAS No.: 103616-07-5

Cat. No.: VC13346880

Molecular Formula: C5H10O2S

Molecular Weight: 134.20 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-mercaptopropionate - 103616-07-5

Specification

CAS No. 103616-07-5
Molecular Formula C5H10O2S
Molecular Weight 134.20 g/mol
IUPAC Name ethyl 2-sulfanylpropanoate
Standard InChI InChI=1S/C5H10O2S/c1-3-7-5(6)4(2)8/h4,8H,3H2,1-2H3
Standard InChI Key LXXNWCFBZHKFPT-UHFFFAOYSA-N
SMILES CCOC(=O)C(C)S
Canonical SMILES CCOC(=O)C(C)S

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Ethyl 2-mercaptopropionate is an aliphatic thioester with the systematic name ethyl 2-sulfanylpropanoate. Its structure comprises a propanoic acid backbone substituted with a thiol group at the second carbon and an ethyl ester at the carboxyl group (Fig. 1). The compound’s logP\log P (octanol-water partition coefficient) of 1.53 indicates moderate lipophilicity, facilitating its solubility in organic solvents like alcohols and ethers while remaining insoluble in water .

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC5H10O2S\text{C}_5\text{H}_{10}\text{O}_2\text{S}
Molecular Weight134.19 g/mol
Specific Gravity (20°C)1.033–1.043
Refractive Index (20°C)1.444–1.454
Boiling Point40–41°C @ 1 mmHg; 90°C @ 60 mmHg
Vapor Pressure (25°C)1.38 mmHg
Flash Point137°F (TCC)

The compound’s infrared (IR) spectrum confirms the presence of thiol (S-H stretch at ~2550 cm1^{-1}) and ester (C=O stretch at ~1740 cm1^{-1}) functional groups .

Synthesis and Industrial Production

The industrial synthesis of ethyl 2-mercaptopropionate primarily involves the catalytic addition of hydrogen sulfide (H2S\text{H}_2\text{S}) to acrylic acid esters. A patented method (EP0485139A1) outlines a continuous process using weakly basic amine catalysts (e.g., ammonia) and polyether co-catalysts (e.g., 18-crown-6) to enhance reaction efficiency .

Reaction Mechanism:

  • Nucleophilic Addition:

    CH2=CHCOOEt+H2ScatalystHSCH2CH2COOEt\text{CH}_2=\text{CHCOOEt} + \text{H}_2\text{S} \xrightarrow{\text{catalyst}} \text{HSCH}_2\text{CH}_2\text{COOEt}

    Acrylic acid ester reacts with H2S\text{H}_2\text{S} under mild conditions (0–40°C, 50–125 psig) to form the thiol adduct .

  • Byproduct Formation:
    Excess H2S\text{H}_2\text{S} and elevated temperatures promote the formation of dithiodipropionic acid esters:

    2HSCH2CH2COOEtS(CH2CH2COOEt)2+H2S2 \text{HSCH}_2\text{CH}_2\text{COOEt} \rightarrow \text{S}(\text{CH}_2\text{CH}_2\text{COOEt})_2 + \text{H}_2\text{S}

    These byproducts are minimized by controlling H2S\text{H}_2\text{S} concentration and temperature .

Process Optimization:

  • Catalyst System: 0.3% anhydrous ammonia and 2% polyether co-catalyst achieve >90% selectivity for the mercaptoester .

  • Solvent Recycling: Post-distillation residues containing dithioesters and catalysts are reused, reducing waste .

ParameterRecommendationSource
Storage TemperatureRoom temperature (20–25°C)
VentilationUse local exhaust to limit vapors
Personal Protective EquipmentNitrile gloves, safety goggles
Spill ManagementAbsorb with inert material

Environmental Considerations

Analytical Characterization

Quality Control Metrics

Commercial batches (≥97% purity) are analyzed via:

  • Gas Chromatography (GC): Detects residual acrylic ester and dithioester byproducts .

  • Refractometry: Verifies refractive index within 1.444–1.454 .

  • Titrimetry: Assays thiol content via iodometric titration .

Table 3: Commercial Specifications

Test ParameterSpecificationSource
AppearanceColorless clear liquid
Purity (GC)97–100%
Water Content≤0.5% (Karl Fischer)

Emerging Trends and Research Directions

Recent patents highlight innovations in catalyst design, such as immobilized ionic liquids, to improve reaction yields (>95%) and reduce energy consumption . Additionally, its role in synthesizing biodegradable polymers—via thiol-ene click chemistry—is gaining traction in sustainable materials research .

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